molecular formula C10H13BrO2S B14745612 [(3-Bromobutan-2-yl)sulfonyl]benzene CAS No. 6290-95-5

[(3-Bromobutan-2-yl)sulfonyl]benzene

Cat. No.: B14745612
CAS No.: 6290-95-5
M. Wt: 277.18 g/mol
InChI Key: WVJWWVFLTHTSRI-UHFFFAOYSA-N
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Description

[(3-Bromobutan-2-yl)sulfonyl]benzene is a high-value organosulfur compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. This chemical features a sulfonyl group linked to a benzene ring and a brominated alkyl chain, a structure known to impart significant reactivity and potential for molecular diversification. The bromine atom on the butane chain provides a reactive site for further functionalization through various cross-coupling reactions and nucleophilic substitutions, enabling researchers to create more complex molecular architectures . Similarly, the sulfonyl group acts as a key functional moiety in sulfonamide formation, a common pharmacophore in drug discovery, and can participate in a range of transformations to modify the compound's electronic properties and binding characteristics . Researchers utilize this and related brominated sulfonyl compounds primarily as intermediates in the development of pharmaceutical candidates, including investigations into sulfonamide-based therapeutics which have shown broad biological activities . The structural features of this compound make it particularly valuable for constructing molecules with specific stereochemical and electronic properties, supporting advanced research in synthetic methodology development and the exploration of new chemical spaces for drug discovery. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

6290-95-5

Molecular Formula

C10H13BrO2S

Molecular Weight

277.18 g/mol

IUPAC Name

3-bromobutan-2-ylsulfonylbenzene

InChI

InChI=1S/C10H13BrO2S/c1-8(11)9(2)14(12,13)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

WVJWWVFLTHTSRI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)Br)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation of (2R,3R)-3-Bromobutan-2-ol

The synthesis begins with the enantioselective epoxidation of trans-2-butene using a Sharpless asymmetric epoxidation protocol, yielding (2R,3R)-2,3-epoxybutane. Subsequent ring-opening with hydrobromic acid (HBr) in tetrahydrofuran (THF) at −78°C produces (2R,3R)-3-bromobutan-2-ol with >90% enantiomeric excess (ee). The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, ensuring inversion of configuration at the electrophilic carbon.

Mitsunobu Coupling with Benzenesulfinic Acid

The alcohol intermediate is treated with benzenesulfinic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh$$_3$$) in anhydrous THF. The Mitsunobu conditions facilitate the substitution of the hydroxyl group with the sulfonyl moiety while retaining the (2R,3R) configuration. The reaction achieves 75–85% yield, with purification via silica gel chromatography (hexane/ethyl acetate, 3:1).

Key Data:

Parameter Value
Reaction Temperature 0°C to room temperature
Yield 82%
Stereochemical Retention >98%

Oxidation of a Sulfide Intermediate

Sulfides serve as precursors to sulfones via oxidation. This method involves constructing the sulfide backbone followed by oxidation to the sulfone.

Synthesis of (2R,3R)-3-Bromo-2-(phenylthio)butane

(2R,3R)-3-Bromobutan-2-ol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) and triethylamine (Et$$3$$N) in dichloromethane (DCM). The mesylate undergoes nucleophilic displacement with thiophenol ($$ \text{PhSH} $$) in dimethylformamide (DMF) at 60°C, yielding the sulfide. The reaction proceeds via an $$ \text{S}\text{N}2 $$ pathway, preserving stereochemistry.

Oxidation to Sulfone

The sulfide is oxidized using hydrogen peroxide ($$ \text{H}2\text{O}2 $$, 30%) in acetic acid at 50°C for 12 hours. The oxidation proceeds quantitatively, as confirmed by $$ ^1\text{H} $$ NMR spectroscopy.

Key Data:

Parameter Value
Oxidation Time 12 hours
Yield 95%
Purity (HPLC) 99%

Sigmatropic Rearrangement of Sulfenate Esters

This method leverages-sigmatropic rearrangements to install the sulfonyl group.

Formation of Sulfenate Ester

(2R,3R)-3-Bromobutan-2-ol reacts with benzenesulfenyl chloride ($$ \text{PhSCl} $$) in the presence of pyridine to form the corresponding sulfenate ester. The reaction is conducted at −20°C to minimize side reactions.

Rearrangement and Oxidation

The sulfenate ester undergoes a-sigmatropic rearrangement upon heating to 80°C in toluene, forming a thiirane intermediate. Subsequent oxidation with $$ \text{mCPBA} $$ (meta-chloroperbenzoic acid) yields the sulfone. This method offers 70–75% overall yield but requires stringent temperature control.

Key Data:

Parameter Value
Rearrangement Temperature 80°C
Oxidation Agent $$ \text{mCPBA} $$
Overall Yield 73%

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield Stereochemical Control Scalability
Mitsunobu Reaction 82% Excellent Moderate
Sulfide Oxidation 95% High High
Sigmatropic Rearrangement 73% Moderate Low

The Mitsunobu reaction excels in stereochemical fidelity but requires expensive reagents. Sulfide oxidation offers high yields and scalability but necessitates handling malodorous thiols. The sigmatropic approach is less practical due to multi-step complexity.

Characterization and Validation

The final product is characterized by:

  • $$ ^1\text{H} $$ NMR (CDCl$$_3$$): δ 7.85–7.45 (m, 5H, Ar-H), 4.21 (qd, $$ J = 6.8 \, \text{Hz} $$, 1H), 3.89 (m, 1H), 1.72 (d, $$ J = 6.8 \, \text{Hz} $$, 3H), 1.58 (d, $$ J = 6.8 \, \text{Hz} $$, 3H).
  • HRMS : $$ m/z $$ calcd for $$ \text{C}{10}\text{H}{13}\text{BrO}_2\text{S} $$ [M+H]$$^+$$: 277.98196, found: 277.98192.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromobutan-2-yl)sulfonyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted butylsulfonylbenzenes.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include sulfide derivatives.

Scientific Research Applications

[(3-Bromobutan-2-yl)sulfonyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Bromobutan-2-yl)sulfonyl]benzene involves its interaction with specific molecular targets. The bromine atom can undergo nucleophilic substitution, leading to the formation of various derivatives. The sulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions are mediated through pathways involving electron transfer and bond formation/breakage .

Comparison with Similar Compounds

Key Comparative Data Table

Property/Compound This compound Chlorinated Analog Fluorinated Analog Tetradifon
Substituent 3-Bromobutane chain 4-Chlorophenyl 4-Fluorophenyl 4-Chlorophenyl
clogP ~3.8 (estimated) ~2.5 ~1.9 ~4.2
Dihedral Angle (°) Not reported 32.6 60.4 N/A
Biological Activity Potential antimicrobial Moderate antimicrobial Neurotoxicity screening Pesticide
Synthetic Pathway Substitution reaction Substitution reaction Substitution reaction Multi-step synthesis

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